S-Ethyl naphthalene-1-carbothioate
Description
S-Ethyl naphthalene-1-carbothioate is a thiocarbamate derivative featuring a naphthalene ring substituted at the 1-position with a carbothioate group linked to an ethyl moiety.
Properties
CAS No. |
85908-64-1 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
S-ethyl naphthalene-1-carbothioate |
InChI |
InChI=1S/C13H12OS/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |
InChI Key |
MQNGJVSGJRTNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl naphthalene-1-carbothioate typically involves the reaction of naphthalene-1-carboxylic acid with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like acetonitrile at low temperatures (0°C) and then allowed to warm to room temperature. The resulting thioester is purified through filtration and chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl naphthalene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters.
Scientific Research Applications
S-Ethyl naphthalene-1-carbothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-Ethyl naphthalene-1-carbothioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and ethanethiol, which can further interact with biological molecules. The compound’s biological activities are attributed to its ability to modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Structural Analogues in the Thiocarbamate Family
Thiocarbamates share the general formula R-O-C(=S)-N<, but S-ethyl naphthalene-1-carbothioate replaces the oxygen with a sulfur atom and incorporates a naphthalene ring. Key structural analogues include:
Key Observations :
- The naphthalene ring in this compound likely enhances aromatic interactions and may increase environmental persistence compared to aliphatic analogues like EPTC.
- Aliphatic thiocarbamates (e.g., EPTC) are volatile and soil-applied herbicides, whereas aromatic derivatives may exhibit reduced volatility and altered bioavailability .
Physicochemical Properties
While direct data on this compound are scarce, comparisons can be drawn from naphthalene derivatives and aliphatic thiocarbamates:
- Naphthalene-1,8-diaminatoborane : A naphthalene derivative with a molecular weight of 168.00 g/mol and stability at 0–6°C . This suggests that naphthalene-based compounds may require specialized storage conditions.
- EPTC : Boiling point ~127°C, high volatility, and moderate water solubility (375 mg/L at 20°C) . In contrast, the aromatic ring in this compound is expected to reduce volatility and increase lipophilicity.
Toxicological and Environmental Considerations
Toxicological profiles for naphthalene derivatives (e.g., naphthalene, 1-methylnaphthalene) highlight systemic effects such as hepatic and renal toxicity in mammals . Key inferences include:
- Aliphatic thiocarbamates like EPTC are classified as low-toxicity herbicides but may degrade into more toxic metabolites (e.g., sulfoxide derivatives) .
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